3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
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Properties
IUPAC Name |
3-[5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-18-10-11-19(2)22(17-18)27-13-15-28(16-14-27)23(30)9-5-6-12-29-24(31)20-7-3-4-8-21(20)26-25(29)32/h3-4,7-8,10-11,17H,5-6,9,12-16H2,1-2H3,(H,26,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNDMCFHJROFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other piperazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the unique structural features of the compound, including the piperazine ring and the quinazoline dione moiety.
Cellular Effects
Based on its structural features, it may influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}quinazoline-2,4(1H,3H)-dione at different dosages in animal models have not been reported. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Future studies should investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.
Biological Activity
3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a tetrahydroquinazoline core structure with a piperazine moiety and is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O3 |
| Molecular Weight | 341.43 g/mol |
| IUPAC Name | This compound |
Synthesis typically involves multi-step processes including cyclization of appropriate precursors and functional group modifications to achieve the desired molecular structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific protein kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular functions such as growth regulation and apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Human liver (HUH7), breast (MCF7), and colon (HCT116).
- Results : The compound demonstrated lower IC50 values than standard drugs like 5-fluorouracil, indicating higher potency against these cancer types .
Antimicrobial Activity
Studies have shown that derivatives of tetrahydroquinazoline structures possess antibacterial properties. For example:
- Tested Strains : Escherichia coli and Pseudomonas aeruginosa.
- Inhibition Rates : Compounds exhibited inhibition percentages ranging from 35% to 39% at concentrations as low as 10 µg/mL .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of tetrahydroquinazoline derivatives found that a specific derivative exhibited significant growth suppression in HUH7 cells with an IC50 of 12 µM. The study concluded that structural modifications could enhance the anticancer activity of these compounds .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of similar compounds revealed that modifications in the piperazine ring significantly affected their antibacterial activity. The most effective derivative showed a minimum inhibitory concentration (MIC) of 10 µg/mL against both E. coli and P. aeruginosa .
Summary of Biological Activities
Scientific Research Applications
The compound 3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across different fields, supported by comprehensive data tables and case studies.
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications:
- Antitumor Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. Studies have shown that piperazine derivatives interfere with cellular mechanisms involved in tumor growth.
- Antibacterial and Antifungal Properties : The structural characteristics suggest potential efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Neuropharmacology
Compounds with similar structures often interact with neurotransmitter receptors (dopamine, serotonin, and adrenergic receptors). The specific interactions can lead to changes in receptor activity, affecting mood and cognition. Future studies should investigate:
- Mechanisms of Action : Understanding how this compound affects neurotransmitter pathways could unveil new treatment strategies for neurological disorders.
Chemical Synthesis
The compound serves as a building block in organic synthesis for developing new chemical entities. Its unique structure allows chemists to explore novel synthetic routes and reaction conditions.
Biochemical Pathways
Research into the biochemical pathways influenced by this compound may reveal insights into its broader biological effects:
- Protein Kinase Inhibition : The compound may modulate cellular signaling pathways by binding to protein kinases, which could have implications for various diseases including cancer.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor | Inhibits cancer cell proliferation; effective in vitro and in vivo models |
| Antibacterial | Effective against resistant bacterial strains |
| Antifungal | Potential efficacy against various fungal strains |
| Neuropharmacological | Interacts with neurotransmitter receptors; potential effects on mood |
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperazine Derivative A | Contains piperazine moiety | Antitumor, Antibacterial |
| Piperazine Derivative B | Similar substitution pattern | Neuropharmacological effects |
| Piperazine Derivative C | Unique side chains | Enhanced drug delivery |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of piperazine derivatives in various therapeutic contexts:
- A study published in PubMed evaluated the antitumor effects of similar compounds, demonstrating significant tumor growth reduction in both in vitro and in vivo models.
- Another research effort focused on the antibacterial properties of piperazine-containing compounds, showing effectiveness against resistant bacterial strains, suggesting potential applications in treating infections where conventional antibiotics fail.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
